2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione
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Overview
Description
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is a synthetic compound known for its herbicidal properties. It is a member of the triketone class of herbicides, which are known for their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is used primarily in agricultural settings to control a variety of broad-leaved weeds and some grass species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid. The enolic hydroxyl group of the diketone reacts to form the benzoylated derivative. This intermediate is then rearranged to the final product using a catalytic amount of cyanide ion derived from acetone cyanohydrin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-(4-Methyl-2-aminobenzoyl)cyclohexane-1,3-dione.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: Cyclohexane-1,3-dione and 4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of triketones and their derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in weed management.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicides for agricultural use
Mechanism of Action
The primary mechanism of action of 2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to the depletion of these essential compounds, resulting in the bleaching and death of susceptible plants .
Comparison with Similar Compounds
Similar Compounds
Leptospermone: A natural triketone with herbicidal activity.
Sulcotrione: Another synthetic triketone herbicide with similar properties.
Mesotrione: A closely related compound with a similar mode of action
Uniqueness
2-(4-Methyl-2-nitrobenzoyl)cyclohexane-1,3-dione is unique due to its specific structural features that confer high selectivity and potency as an HPPD inhibitor. Its ability to control a wide range of weed species with minimal impact on crops makes it a valuable tool in modern agriculture.
Properties
CAS No. |
135385-13-6 |
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Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(4-methyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13NO5/c1-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
InChI Key |
FJUFHTAUWVTXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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